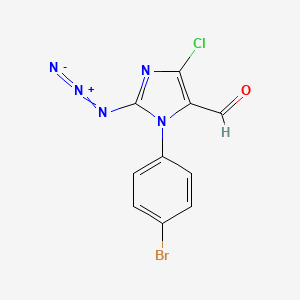![molecular formula C20H25NO4 B2957769 4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol CAS No. 1980063-31-7](/img/structure/B2957769.png)
4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is a compound that contains a Boc-protected amino group . The Boc group (tert-butyl carbamate) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . This compound is used to protect the amine in the solid phase synthesis of peptides .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is C20H25NO4 . The Boc group in the compound provides steric hindrance, which can affect the reactivity of the compound .Chemical Reactions Analysis
The Boc group can be cleaved under very mild acidic conditions . This makes it a useful protecting group in organic synthesis, as it can be removed selectively without affecting other functional groups .Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is 343.42 . More detailed physical and chemical properties would require additional specific experimental data.科学的研究の応用
Solid Phase Peptide Synthesis
“4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol” is primarily used in the solid phase synthesis of peptides . This process involves the sequential addition of amino acids to a growing peptide chain while anchored to an insoluble resin. The compound acts as a protecting group for the amine function during the synthesis, ensuring that the amino group does not react prematurely .
Production of Carbamic Acid Esters
This compound is utilized to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature. This reaction is significant in the synthesis of various organic molecules and requires reagents like imidazole and solvents such as dimethylformamide (DMF) and dichloromethane (CH2Cl2) .
作用機序
Target of Action
The compound is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound may interact with the organoboron reagents and the metal catalyst to form new carbon-carbon bonds
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may play a role, is a key process in organic chemistry for the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
As a potential reagent in the Suzuki–Miyaura coupling reaction , its primary effect would likely be the formation of new carbon-carbon bonds .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(4-hydroxyphenyl)-1-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)25-19(24)21-17(13-22)18(14-7-5-4-6-8-14)15-9-11-16(23)12-10-15/h4-12,17-18,22-23H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNZOSZEPAPBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)
![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)


![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)
![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)
